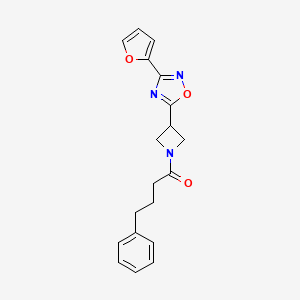

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one

Description

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and an azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name |

1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-17(10-4-8-14-6-2-1-3-7-14)22-12-15(13-22)19-20-18(21-25-19)16-9-5-11-24-16/h1-3,5-7,9,11,15H,4,8,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQYVSFGTLWFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives.

Construction of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols.

Coupling Reactions: The final step involves coupling the furan, oxadiazole, and azetidine intermediates with a phenylbutanone moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups under basic conditions.

Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the oxadiazole ring.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific functional groups targeted.

Scientific Research Applications

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In cancer research, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, leading to the suppression of tumor growth.

Comparison with Similar Compounds

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one can be compared with other similar compounds, such as:

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-2-one: This compound differs by the position of the carbonyl group, which can affect its reactivity and biological activity.

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylpentan-1-one: The additional carbon in the alkyl chain can influence the compound’s solubility and interaction with biological targets.

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-ol: The presence of a hydroxyl group can introduce new hydrogen bonding interactions, affecting the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a furan ring, an oxadiazole moiety, and an azetidine structure, which contribute to its unique biological properties.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxadiazole scaffold is known for its role in inhibiting key enzymes involved in cancer progression and inflammation. Specifically, it has been shown to modulate the activity of:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Telomerase

These interactions lead to antiproliferative effects in cancer cells and suggest potential applications in oncology .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study demonstrated that compounds with oxadiazole scaffolds could inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in DNA synthesis and repair .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 | HDAC Inhibition |

| Compound B | HeLa (Cervical) | 7.8 | Thymidylate Synthase Inhibition |

| Compound C | A549 (Lung) | 4.5 | Telomerase Inhibition |

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial properties. Studies have indicated that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Enzyme Inhibition Studies

A specific focus on enzyme inhibition highlights the compound's potential in treating diseases associated with tyrosinase activity. Research has shown that certain derivatives can either activate or inhibit tyrosinase, which is crucial for melanin production and has implications for conditions like Parkinson’s disease and skin disorders .

Table 2: Tyrosinase Activity Modulation by Oxadiazole Derivatives

| Compound | Effect on Tyrosinase | IC50 (µM) |

|---|---|---|

| Compound D | Activation | 10.5 |

| Compound E | Inhibition | 3.2 |

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Anticancer Efficacy : A recent study evaluated a series of oxadiazole derivatives against various cancer cell lines. The results indicated that modifications on the furan ring significantly enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship that could guide future drug design .

- Antimicrobial Properties : Another investigation into the antimicrobial effects revealed that specific substitutions on the azetidine moiety increased activity against Gram-positive bacteria, highlighting the importance of molecular structure in determining biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.